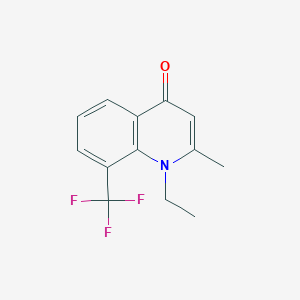

1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

Beschreibung

Eigenschaften

Molekularformel |

C13H12F3NO |

|---|---|

Molekulargewicht |

255.23 g/mol |

IUPAC-Name |

1-ethyl-2-methyl-8-(trifluoromethyl)quinolin-4-one |

InChI |

InChI=1S/C13H12F3NO/c1-3-17-8(2)7-11(18)9-5-4-6-10(12(9)17)13(14,15)16/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

LSBOXDYRKVCCTO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CC(=O)C2=C1C(=CC=C2)C(F)(F)F)C |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Synthesis, Crystal Structure, and NMR Characterization of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

This technical guide provides a comprehensive overview of the synthesis, and the detailed structural and spectroscopic characterization of the novel quinolin-4(1H)-one derivative, 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the nuanced aspects of small molecule characterization.

Introduction: The Significance of Substituted Quinolones

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The quinolin-4(1H)-one core, in particular, is a key pharmacophore found in various antibacterial, anticancer, and antimalarial agents.[2][3] The introduction of specific substituents onto the quinolone ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The trifluoromethyl group is a particularly valuable substituent in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[4] The strategic placement of an ethyl group at the N1-position and a methyl group at the C2-position can further modulate the molecule's steric and electronic profile, potentially leading to novel therapeutic agents.

This guide will detail a plausible synthetic route to 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one, and provide a thorough, albeit predictive, analysis of its three-dimensional structure through single-crystal X-ray crystallography and its spectroscopic signature via Nuclear Magnetic Resonance (NMR).

Part 1: Synthesis of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

The synthesis of the title compound can be envisioned through a two-step process: first, the construction of the 2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one core via a Conrad-Limpach-Knorr reaction, followed by the N-alkylation of the quinolone nitrogen.

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one

This step employs the Conrad-Limpach-Knorr synthesis, a classic method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-(trifluoromethyl)aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.

-

Condensation: Heat the reaction mixture to approximately 140-160 °C. The water formed during the initial condensation to the enamine intermediate will be collected in the Dean-Stark trap. Monitor the progress of this step by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation is complete, increase the temperature to the reflux temperature of the solvent (approximately 250-260 °C for diphenyl ether) to induce thermal cyclization. This step is typically carried out for 1-2 hours.[7]

-

Work-up and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

The N-alkylation of the quinolone ring is achieved using an alkyl halide in the presence of a base.[8]

-

Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one (1.0 equivalent) from the previous step in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Addition of Base and Alkylating Agent: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 15-20 minutes. Then, add ethyl iodide (1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product should precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Crystal Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[9] The following section outlines the protocol for obtaining and analyzing the crystal structure of the title compound.

Diagram of the Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment.[10]

-

Method: Slow evaporation of a saturated solution is a common and effective technique.[11] Dissolve the purified 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate) in a clean vial.

-

Conditions: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.[12]

-

-

Data Collection:

-

Crystal Mounting: Select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm and mount it on a goniometer head.[13]

-

Instrumentation: Data collection is performed on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[2]

-

Procedure: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9]

-

-

Structure Solution and Refinement:

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.[14]

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[15]

-

Structure Refinement: The atomic positions and their thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods to obtain the final, accurate crystal structure.[15]

-

Predicted Crystallographic Data

Based on the analysis of similar quinoline derivatives, the following crystallographic parameters are anticipated for 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.3-1.5 |

| R-factor (%) | < 5 |

Part 3: NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution.[16] For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide crucial information about the connectivity and chemical environment of the atoms.

Diagram of the NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Solvent: Dissolve approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.[1][17]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[18] For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

-

Data Acquisition:

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters: Standard acquisition parameters are used for ¹H, ¹³C, and ¹⁹F NMR experiments.[19] For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H, ¹³C, and ¹⁹F nuclei of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one. These predictions are based on known chemical shift ranges for similar functional groups and quinoline systems.[20][21][22]

¹H NMR (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.5 | s | - |

| H-5 | 7.8 - 8.1 | d | ~8.0 |

| H-6 | 7.2 - 7.5 | t | ~8.0 |

| H-7 | 7.6 - 7.9 | d | ~8.0 |

| N-CH₂-CH₃ | 4.0 - 4.3 | q | ~7.0 |

| 2-CH₃ | 2.4 - 2.7 | s | - |

| N-CH₂-CH₃ | 1.3 - 1.6 | t | ~7.0 |

¹³C NMR (101 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 120 - 125 (q) |

| C-8a | 145 - 150 |

| 8-CF₃ | 120 - 125 (q) |

| N-CH₂-CH₃ | 40 - 45 |

| 2-CH₃ | 18 - 22 |

| N-CH₂-CH₃ | 13 - 16 |

¹⁹F NMR (376 MHz, CDCl₃)

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity |

| 8-CF₃ | -60 to -65 | s |

The trifluoromethyl group in the ¹⁹F NMR spectrum is expected to appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting.[23][24] The chemical shift of the CF₃ group is sensitive to its electronic environment.[25]

Conclusion

This technical guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one. By leveraging established synthetic methodologies and predictive spectroscopic and crystallographic principles, this document serves as a valuable resource for researchers engaged in the design and development of novel quinolone-based compounds. The protocols and predicted data herein offer a solid foundation for the practical execution and interpretation of the experimental work required to fully elucidate the properties of this promising molecule.

References

-

Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry OpenCourseWare. [Link]

-

Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. [Link]

-

Mayo Clinic. (n.d.). X-ray crystallography. Mayo Clinic Research Core Facilities. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

-

Birkbeck, University of London. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?[Link]

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

-

Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]

-

Kops. (n.d.). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. [Link]

-

Duarte, F. R., et al. (2017). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC advances, 7(64), 40253-40277. [Link]

-

Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two...[Link]

-

Accelrys. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. SCV. [Link]

-

Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]

-

Kops. (n.d.). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Cowtan, K. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

Supporting Information. (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides. [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 14(2). [Link]

-

Drevensek, P., et al. (2005). Antimicrobial activity of ofloxacin-magnesium(II) complex. Acta Chimica Slovenica, 52(2), 151-158. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

-

Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

-

MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

-

Tius, M. A. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 4, 29-41. [Link]

-

Pan, Q. W., et al. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099-4103. [Link]

-

ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. [Link]

-

Kumar, K., et al. (2012). Synthesis and Antibacterial Evaluation of a New Series of N-Alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones. Molecules, 17(7), 8093-8108. [Link]

- Google Patents. (n.d.). US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

Trade Science Inc. (n.d.). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. [Link]

-

Michigan State University Chemistry Department. (n.d.). Proton NMR Table. [Link]

-

Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two...[Link]

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. mayo.edu [mayo.edu]

- 3. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tsijournals.com [tsijournals.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.muohio.edu [chemistry.muohio.edu]

- 12. How To [chem.rochester.edu]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. portlandpress.com [portlandpress.com]

- 15. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]

- 16. organomation.com [organomation.com]

- 17. ou.edu [ou.edu]

- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 19. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 20. tsijournals.com [tsijournals.com]

- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. Proton NMR Table [www2.chemistry.msu.edu]

- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 24. biophysics.org [biophysics.org]

- 25. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Physicochemical Properties of 8-Trifluoromethyl Quinolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-trifluoromethyl quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a trifluoromethyl group at the 8-position profoundly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the key physicochemical properties of 8-trifluoromethyl quinolin-4-one derivatives, including their synthesis, and the experimental determination of their melting point, acid dissociation constant (pKa), lipophilicity (LogP), and solubility. By understanding and manipulating these properties, researchers can rationally design and develop novel drug candidates with improved efficacy and safety profiles.

Introduction: The Significance of the 8-Trifluoromethyl Quinolin-4-one Scaffold

Quinolin-4-ones are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group, particularly at the 8-position of the quinoline ring, offers several advantages in drug design. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its presence can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This guide will delve into the core physicochemical properties of 8-trifluoromethyl quinolin-4-one derivatives, providing both theoretical understanding and practical methodologies for their characterization. A thorough grasp of these properties is paramount for any researcher working on the development of drugs based on this promising scaffold.

Synthesis of the 8-Trifluoromethyl Quinolin-4-one Core

The synthesis of the 8-trifluoromethyl quinolin-4-one core and its derivatives is a crucial first step in the drug discovery process. Several synthetic routes have been established, with the Gould-Jacobs reaction being a commonly employed method. This reaction involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar β-ketoester, followed by a thermal cyclization.

A general synthetic pathway to the 8-trifluoromethyl quinolin-4-one core is outlined below:

Caption: General synthetic workflow for the preparation of the 8-trifluoromethyl quinolin-4-one core.

Further derivatization of the core structure can be achieved through various chemical modifications, such as N-alkylation, and substitution at other positions of the quinoline ring, to generate a library of compounds for structure-activity relationship (SAR) studies.[2]

Core Physicochemical Properties and Their Determination

The biological fate of a drug molecule is intricately linked to its physicochemical properties. For 8-trifluoromethyl quinolin-4-one derivatives, the most critical parameters to consider are melting point, pKa, LogP, and solubility.

Melting Point (°C)

The melting point of a compound is a fundamental physical property that provides information about its purity and crystalline structure. For pharmaceutical compounds, the melting point is a critical parameter that influences formulation development and stability.

Data Presentation

| Compound | Substituents | Melting Point (°C) | Reference |

| 8-(Trifluoromethyl)quinobenzothiazine | - | 220-221 | [3] |

| 6-Methyl-8-(trifluoromethyl)quinobenzothiazine | 6-Methyl | 115-116 | [3] |

| 6-(2-(Dimethylamino)ethyl)-8-(trifluoromethyl)quinobenzothiazine | 6-(2-(Dimethylamino)ethyl) | 75-77 | [3] |

| 6-(2-Morpholinoethyl)-8-(trifluoromethyl)quinobenzothiazine | 6-(2-Morpholinoethyl) | 105-106 | [3] |

| 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 8-Fluoro, 2-CF3, 4-OH | 108-117 | [4] |

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a highly sensitive method for determining the melting point and other thermal transitions of a substance.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the 8-trifluoromethyl quinolin-4-one derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for melting point determination using DSC.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For quinolin-4-ones, which are amphoteric, there are at least two pKa values: one for the protonation of the quinoline nitrogen (basic pKa) and one for the deprotonation of the 4-hydroxyl group (in the enol tautomer) or the N-H proton (in the keto tautomer) (acidic pKa). The pKa influences the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the 8-trifluoromethyl group is expected to decrease the basicity of the quinoline nitrogen and increase the acidity of the N-H or O-H proton.[5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the pKa of a compound. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the change in pH.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a standard solution of the 8-trifluoromethyl quinolin-4-one derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of HCl (to determine the basic pKa) or NaOH (to determine the acidic pKa).

-

Data Recording: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The highly lipophilic nature of the trifluoromethyl group generally leads to an increase in the LogP of the parent molecule.[4]

Data Presentation

| Compound Class | Predicted LogP Range | Reference |

| Indolinone Derivatives | 2.64 - 2.69 | [6] |

Experimental Protocol: Determination of LogP by High-Performance Liquid Chromatography (HPLC)

The traditional shake-flask method for LogP determination can be time-consuming and require significant amounts of pure compound. A more rapid and efficient alternative is the use of reversed-phase high-performance liquid chromatography (RP-HPLC). This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Step-by-Step Methodology:

-

Standard Selection: Choose a series of standard compounds with known LogP values that span the expected range of the test compounds.

-

HPLC Method Development: Develop an isocratic RP-HPLC method using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration Curve: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time. Plot log k' versus the known LogP values to generate a calibration curve.

-

Sample Analysis: Inject the 8-trifluoromethyl quinolin-4-one derivative and determine its retention time and calculate its log k'.

-

LogP Determination: Determine the LogP of the test compound from the calibration curve.

Caption: Workflow for LogP determination using HPLC.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a crucial property for drug delivery and bioavailability. Poor aqueous solubility is a major challenge in drug development. The introduction of the lipophilic trifluoromethyl group can decrease aqueous solubility.

Data Presentation

| Compound Class | Predicted Aqueous Solubility (LogS) | Reference |

| Indolinone Derivatives | -4.11 to -4.65 | [6] |

Experimental Protocol: Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid 8-trifluoromethyl quinolin-4-one derivative to a vial containing a known volume of the solvent (e.g., water, buffer, or an organic solvent).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Structure-Property Relationships: The Impact of the 8-Trifluoromethyl Group

The physicochemical properties of 8-trifluoromethyl quinolin-4-one derivatives are not static but are influenced by the nature and position of other substituents on the quinoline ring.

-

Lipophilicity: The 8-trifluoromethyl group significantly increases the lipophilicity of the quinolin-4-one core. The introduction of other lipophilic substituents will further increase the LogP, while the addition of polar or ionizable groups will decrease it.

-

pKa: The strong electron-withdrawing nature of the -CF3 group at the 8-position decreases the electron density on the quinoline nitrogen, making it less basic (lower pKa). It also increases the acidity of the N-H or O-H proton. The electronic effects of other substituents will further modulate these pKa values.

-

Solubility: The increased lipophilicity imparted by the 8-trifluoromethyl group generally leads to lower aqueous solubility. Strategies to improve aqueous solubility include the introduction of ionizable groups (e.g., carboxylic acids, amines) or polar functionalities (e.g., hydroxyl, ether groups).

-

Melting Point: The melting point is influenced by the crystal packing and intermolecular forces. The introduction of substituents that can participate in hydrogen bonding or have strong dipole-dipole interactions can increase the melting point.

Conclusion

The 8-trifluoromethyl quinolin-4-one scaffold is a versatile platform for the design of novel therapeutic agents. A comprehensive understanding of the physicochemical properties of its derivatives is essential for successful drug development. This guide has provided an in-depth overview of the key properties – melting point, pKa, LogP, and solubility – along with detailed experimental protocols for their determination. By applying these principles and methodologies, researchers can effectively navigate the challenges of drug design and optimize the properties of 8-trifluoromethyl quinolin-4-one derivatives to create safe and effective medicines.

References

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC.

- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017).

- New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. (n.d.).

- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (n.d.).

- Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. (2026). MDPI.

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv.

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2026).

- New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. (2013). PubMed.

- Comparative in vitro activity of a new fluorinated 4-quinolone, T-3262 (A-60969). (n.d.). PMC.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed.

- A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. (n.d.). Benchchem.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.

- Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. (n.d.). New Journal of Chemistry (RSC Publishing).

- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity | MDPI [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

In Vitro Biological Activity Profile of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

An In-Depth Technical Guide

Abstract

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive, predictive analysis of the in vitro biological activity profile of a specific, functionalized derivative: 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one . While direct experimental data for this exact molecule is not prevalent in existing literature, a robust profile can be constructed by dissecting its constituent chemical moieties and synthesizing structure-activity relationship (SAR) data from closely related analogues. We project this compound will exhibit significant potential as both an anticancer and antimicrobial agent, driven by the synergistic effects of its N-1 ethyl, C-2 methyl, and C-8 trifluoromethyl substitutions. This document outlines the scientific rationale for these predictions, details rigorous experimental protocols for validation, and proposes likely mechanisms of action.

Molecular Structure and Rationale for Biological Activity

The therapeutic potential of a molecule is intrinsically linked to its chemical architecture. The structure of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one is a deliberate amalgamation of functional groups known to confer potent biological activity.

-

Core Scaffold: Quinolin-4(1H)-one : This bicyclic aromatic system is the foundational pharmacophore. The presence of the carbonyl group at the C-4 position and the nitrogen atom at the N-1 position are considered essential for the broad-spectrum bioactivity of this class, including anticancer and antimicrobial effects.[1]

-

N-1 Ethyl Group : Substitution at the N-1 position is a critical determinant of potency and pharmacokinetic properties in quinolones.[1][4] An ethyl group is a classic, small alkyl substituent that can enhance binding to target enzymes and improve membrane permeability compared to an unsubstituted parent compound.

-

C-2 Methyl Group : The introduction of a methyl group can have a profound, sometimes non-obvious, impact on biological activity, an effect often termed the "magic methyl".[5] This substitution can influence the molecule's conformation, metabolic stability, and hydrophobic interactions within a target's binding pocket, potentially enhancing selectivity and potency.[5]

-

C-8 Trifluoromethyl (-CF3) Group : The -CF3 group is a powerful bioisostere for a methyl group but with dramatically different electronic properties. Its high electronegativity and lipophilicity are known to significantly enhance metabolic stability, membrane permeability, and binding affinity.[6][7] In quinoline derivatives, a trifluoromethyl group has been linked to potent antimalarial, anticancer, and antibacterial activities.[2][4][8] Its placement at the C-8 position is particularly noteworthy, with analogues showing strong antiproliferative effects.[2]

Based on this structural analysis, we will explore the two most probable and potent in vitro activities: antiproliferative effects against cancer cells and antimicrobial activity against pathogenic bacteria.

Projected Antiproliferative and Cytotoxic Activity

The quinoline scaffold is present in numerous approved and experimental anticancer agents.[2][9] The functional groups on the target molecule suggest it could interfere with key cellular processes like proliferation, cell cycle progression, and survival.

Hypothesized Mechanisms of Action

-

Kinase Inhibition : Many quinoline derivatives function as inhibitors of critical signaling kinases. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, is a plausible target.[5][10] The 2-methyl substitution, in particular, has been noted in scaffolds designed as PI3K/mTOR inhibitors.[5]

-

Topoisomerase Inhibition : Quinolones are classic inhibitors of topoisomerase enzymes, which manage DNA topology.[9] While their primary role is in antibacterials, some derivatives exhibit potent inhibition of human topoisomerases, leading to DNA damage and apoptosis in cancer cells.

-

Tubulin Polymerization Disruption : The assembly of microtubules from tubulin is a validated anticancer target. Certain quinoline derivatives have been shown to bind to the colchicine site on tubulin, preventing microtubule formation, inducing cell cycle arrest in the G2/M phase, and triggering apoptosis.[9]

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

This workflow provides a systematic approach to determine the antiproliferative effects of the compound and elucidate its mechanism.

Caption: Experimental workflow for assessing anticancer activity.

Detailed Experimental Protocols

Protocol 2.3.1: MTT Assay for General Cytotoxicity Screening

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7, HeLa, K-562).[11][12]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

-

Protocol 2.3.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

-

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11]

-

Procedure:

-

Treatment: Culture cells (e.g., 1x10^6 cells in a 6-well plate) and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The distribution of cells in different phases of the cell cycle is determined based on their fluorescence intensity.

-

Anticipated Data Summary

Quantitative results from these assays should be tabulated for clarity and comparative analysis.

Table 1: Projected IC50 Values (µM) after 48h Treatment

| Cell Line | Cancer Type | Projected IC50 (µM) | Reference Compound (e.g., Doxorubicin) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 1 - 10 | ~0.5 |

| K-562 | Chronic Myelogenous Leukemia | 0.5 - 5 | ~0.2 |

| HeLa | Cervical Carcinoma | 5 - 20 | ~0.8 |

| HCT-116 | Colorectal Carcinoma | 1 - 15 | ~0.6 |

(Note: Projected values are estimates based on activities of similar quinolinone structures.[2][11])

Projected Antimicrobial Activity

Quinolones are a major class of synthetic broad-spectrum antibiotics.[3] Their mechanism is distinct from most other antibiotics, making them valuable therapeutic agents. The trifluoromethyl group is known to enhance the antibacterial potency of the quinolone core.[4][7]

Hypothesized Mechanism of Action

The antimicrobial activity of quinolones stems from their ability to inhibit type II bacterial topoisomerases: DNA gyrase and topoisomerase IV .[3][13]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against most Gram-negative bacteria.[13]

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition is the primary mechanism against most Gram-positive bacteria.[13]

By forming a stable complex with the enzyme and cleaved DNA, the compound prevents the re-ligation of the DNA strands, leading to a cascade of events including the cessation of DNA replication and the induction of the SOS response, ultimately resulting in bacterial cell death.[3]

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Detailed Experimental Protocol

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a specific bacterium.

-

Procedure:

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa). Dilute this suspension to achieve a final concentration of approximately 5x10^5 CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the title compound in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.

-

Anticipated Data Summary

Table 2: Projected Minimum Inhibitory Concentrations (MIC) in µg/mL

| Bacterial Strain | Gram Type | Projected MIC (µg/mL) | Reference Compound (e.g., Ciprofloxacin) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 4 - 16 | ~0.5 |

| Escherichia coli | Negative | 2 - 8 | ~0.015 |

| Pseudomonas aeruginosa | Negative | 16 - 64 | ~0.25 |

(Note: Projected values are estimates based on activities of similar trifluoromethyl-substituted quinolones.[4][14])

Conclusion and Future Directions

The structural features of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one strongly support its potential as a dual-action biological agent with significant antiproliferative and antimicrobial properties. The strategic combination of an N-1 ethyl group, a C-2 methyl group, and a C-8 trifluoromethyl group on the proven quinolin-4-one scaffold creates a compelling candidate for further investigation.

The immediate next steps involve executing the detailed in vitro protocols described herein to validate these predictions and quantify the compound's potency. Positive results would warrant progression to more advanced studies, including:

-

Mechanism of Action Confirmation: Conducting cell-free enzymatic assays (e.g., DNA gyrase inhibition assay, kinase panels) to confirm direct target engagement.

-

Selectivity Profiling: Assessing cytotoxicity against normal human cell lines (e.g., NHDF) to establish a therapeutic window.

-

ADME/Tox Profiling: In vitro assessment of metabolic stability, plasma protein binding, and potential liabilities (e.g., hERG inhibition).

This molecule represents a promising starting point for a medicinal chemistry program aimed at developing novel therapeutics for oncology or infectious diseases.

References

-

Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][15]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available from: [Link]

-

Serafin, K., Szymański, J., Wesołowska, O., & Hendrich, A. B. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(22), 5347. Available from: [Link]

-

Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168. Available from: [Link]

-

Wang, Y., Li, Y., Wang, Y., Zhang, Y., Zhang, H., Lu, X., ... & Gong, H. (2023). Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy. European Journal of Medicinal Chemistry, 245, 114896. Available from: [Link]

-

Jezierska-Sass, M., et al. (2026). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. MDPI. Available from: [Link]

-

Youssef, A. M., et al. (2026). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

-

Inoue, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(14), 4642-4645. Available from: [Link]

-

Moura, J. L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]

-

Author, A., et al. (2025). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. ResearchGate. Available from: [Link]

-

Kumar, R., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Publishing. Available from: [Link]

-

Yang, F., et al. (2020). Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. Nature Communications, 11(1), 3781. Available from: [Link]

-

Author, A., et al. (Year). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]

-

Author, A., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience. Available from: [Link]

-

Author, A., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. MDPI. Available from: [Link]

-

Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available from: [Link]

-

Kumar, D., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11782. Available from: [Link]

-

Author, A., et al. (Year). The novel quinoline derivative SKA-346 as a KCa3.1 channel selective activator. RSC. Available from: [Link]

-

Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Available from: [Link]

-

Trafton, A. (2025). After 50 Years, MIT Chemists Finally Synthesize Elusive Anti-Cancer Compound. SciTechDaily. Available from: [Link]

-

Cichopek, T., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1018. Available from: [Link]

-

Domagala, J. M. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(12), 1459. Available from: [Link]

-

Author, A., et al. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. Available from: [Link]

-

Grolla, A., et al. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

Sources

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates | MDPI [mdpi.com]

- 13. rroij.com [rroij.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. researchgate.net [researchgate.net]

Pharmacokinetic properties of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive strategic framework for the pharmacokinetic (PK) characterization of the novel compound, 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one. In the absence of specific public data for this molecule, this document outlines a robust, industry-standard methodology for determining its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By leveraging established principles for quinolone derivatives and the known metabolic effects of trifluoromethyl groups, this guide offers field-proven experimental protocols, data interpretation insights, and a self-validating workflow to enable a thorough preclinical PK assessment.

Introduction and Strategic Rationale

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic profile.[1][2] The compound 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one belongs to the quinolone class, a scaffold known for favorable PK properties such as high volume of distribution and long biological half-life.[3][4][5] Furthermore, the inclusion of an 8-trifluoromethyl (CF3) group is a strategic choice in medicinal chemistry intended to enhance metabolic stability.[6][7][8] The high bond energy of the C-F bond makes the CF3 group resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially reducing clearance and improving bioavailability.[6][7]

This guide presents a systematic approach to fully characterize the ADME properties of this compound. We will proceed from foundational in vitro assays, which are cost-effective and essential for early decision-making, to a blueprint for a definitive in vivo study.[9][10] This strategy ensures that resources are directed toward candidates with the highest potential for success, mitigating the risk of late-stage failures.[1][9]

Stage 1: Foundational In Vitro ADME Profiling

The initial phase of characterization relies on a suite of validated in vitro assays to predict the compound's behavior in vivo.[2][11] These assays provide crucial data on three pillars of pharmacokinetics: absorption, metabolism, and distribution.

Intestinal Permeability and Efflux Liability

Expertise & Rationale: Oral bioavailability is contingent on a molecule's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry gold standard for predicting this, as these cells form a monolayer that mimics the human intestinal barrier, complete with tight junctions and key efflux transporters like P-glycoprotein (P-gp).[12][13] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can not only determine the rate of absorption but also identify if the compound is a substrate of efflux pumps, which can severely limit absorption.[13]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for full differentiation and the formation of a polarized monolayer with robust tight junctions.[14]

-

Monolayer Integrity Verification: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 300 Ω·cm² are deemed suitable for the experiment.[15] The permeability of a fluorescent marker like Lucifer Yellow is also assessed as a secondary check for paracellular leakage.

-

Dosing Solution Preparation: A dosing solution of the test compound (e.g., 10 µM) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be kept below 1% to avoid cytotoxicity.[15]

-

Transport Experiment (A-B): The dosing solution is added to the apical (A) side of the Transwell insert, and fresh transport buffer is added to the basolateral (B) side.

-

Transport Experiment (B-A): In a parallel set of inserts, the dosing solution is added to the basolateral (B) side, and fresh buffer is added to the apical (A) side.

-

Incubation and Sampling: The plates are incubated at 37°C with gentle shaking (e.g., 50 rpm).[16] Aliquots are taken from the receiver compartment at specified time points (e.g., 60, 90, 120 minutes) and replaced with fresh buffer. A sample from the donor compartment is taken at the beginning and end of the experiment.

-

Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated for each direction using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of compound appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated as: ER = Papp (B-A) / Papp (A-B).

-

Data Interpretation:

| Parameter | Value | Interpretation |

| Papp (A-B) | > 10 x 10⁻⁶ cm/s | High Permeability[15] |

| 1-10 x 10⁻⁶ cm/s | Moderate Permeability[15] | |

| < 1 x 10⁻⁶ cm/s | Low Permeability[15] | |

| Efflux Ratio (ER) | > 2 | Potential P-gp/BCRP substrate; active efflux is likely.[13] |

A high Papp (A-B) value combined with a low Efflux Ratio (<2) is predictive of good oral absorption.

Diagram: Caco-2 Permeability Workflow

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Metabolic Stability in Liver Microsomes

Expertise & Rationale: The liver is the primary site of drug metabolism. An in vitro assay using human liver microsomes (HLM) provides a reliable assessment of a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[17][18] The trifluoromethyl group on our target compound is expected to block a potential site of metabolism, and this assay will quantify the extent of that stabilization.[6] A compound that is too rapidly metabolized will have low oral bioavailability and a short duration of action. This assay is therefore critical for predicting hepatic clearance.[19]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reagent Preparation: Pooled HLM are thawed at 37°C and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[17][20] A solution of the NADPH regenerating system (cofactor for CYP enzymes) is also prepared.

-

Reaction Initiation: The test compound (e.g., 1 µM final concentration) is pre-incubated with the HLM solution at 37°C for a brief period. The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.

-

Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged at high speed (e.g., 10,000 x g) to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected for analysis.

-

Quantification: The concentration of the parent compound in each supernatant is determined by LC-MS/MS.

-

Data Analysis:

-

The natural logarithm of the percentage of the compound remaining is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

-

Data Interpretation:

| Parameter | Value | Interpretation |

| In Vitro t½ | > 30 min | Low Clearance / Stable |

| 10-30 min | Intermediate Clearance | |

| < 10 min | High Clearance / Unstable | |

| CLint | < 12 µL/min/mg | Low Clearance |

| 12-56 µL/min/mg | Moderate Clearance | |

| > 56 µL/min/mg | High Clearance |

A long half-life and low intrinsic clearance suggest the compound is metabolically stable and likely to have a lower hepatic clearance in vivo.

Diagram: Metabolic Stability Workflow

Caption: Workflow for the liver microsomal stability assay.

Plasma Protein Binding (PPB)

Expertise & Rationale: Once absorbed, a drug binds to plasma proteins like albumin. Only the unbound (free) fraction of the drug is able to interact with its target and exert a therapeutic effect.[21][22] Highly protein-bound drugs have a lower effective concentration and may have a restricted volume of distribution. The Rapid Equilibrium Dialysis (RED) method is the gold standard for determining the fraction of unbound drug (%fu) due to its accuracy and reliability.[23][24]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

-

Apparatus Setup: A RED device is used, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (8-12 kDa MWCO).[23][25]

-

Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1-10 µM).[21]

-

Chamber Loading: The plasma containing the test compound is added to one chamber (the sample chamber).[21] An isotonic phosphate buffer (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[22]

-

Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours. During this time, only the unbound compound can diffuse across the membrane into the buffer chamber until equilibrium is reached.[22]

-

Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

-

Matrix Matching: To ensure accurate comparison during analysis, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma to match the matrix composition.[22]

-

Quantification: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

-

Data Analysis: The fraction unbound (%fu) is calculated as: %fu = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100. The percent bound is simply 100 - %fu.

Data Interpretation:

| Parameter | Value | Interpretation |

| % Bound | < 90% | Low Binding |

| 90-99% | Moderate to High Binding | |

| > 99% | Very High Binding |

Quinolones generally exhibit low to moderate protein binding.[4][26] A low %fu (high % bound) can impact efficacy and must be considered when interpreting PK/PD relationships.

Stage 2: In Vivo Pharmacokinetic Study

Expertise & Rationale: Following promising in vitro data, an in vivo study in a relevant animal model (e.g., Sprague-Dawley rat) is essential to understand how all ADME processes integrate in a whole organism. This study will determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

General Protocol: Rodent Pharmacokinetic Study

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

-

Dosing Groups: Two groups of animals are established (n=3-5 per group).

-

Group 1 (Intravenous, IV): Receives a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and is the reference for calculating oral bioavailability.

-

Group 2 (Oral, PO): Receives a single dose via oral gavage (e.g., 5-10 mg/kg).[27]

-

-

Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from each animal at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[27] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[28]

Key In Vivo Parameters & Expected Profile:

| Parameter | Abbreviation | Definition | Expected Quinolone Profile |

| Maximum Concentration | Cmax | The highest observed drug concentration in plasma. | Moderate to High |

| Time to Cmax | Tmax | The time at which Cmax is reached. | 1-3 hours |

| Area Under the Curve | AUC | The total drug exposure over time. | High |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Low to Moderate |

| Volume of Distribution | Vd | The theoretical volume into which the drug distributes. | High (>1 L/kg)[3][26] |

| Elimination Half-Life | t½ | The time required for the plasma concentration to decrease by 50%. | Long (>4 hours)[3][5] |

| Oral Bioavailability | %F | The fraction of the oral dose that reaches systemic circulation. | Moderate to Excellent (>50%)[3] |

Bioanalytical Methodology: LC-MS/MS

Trustworthiness: A robust and validated bioanalytical method is the bedrock of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[29][30]

Core Method Components:

-

Sample Preparation: Protein precipitation is a common and effective method to remove the bulk of matrix proteins before analysis.[31]

-

Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column is used to separate the analyte from endogenous matrix components.[29]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides highly selective and sensitive detection of the parent drug and an internal standard.[22][29]

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) for accuracy, precision, linearity, and stability to ensure data integrity.[31][32]

Conclusion

The strategic framework detailed in this guide provides a comprehensive and efficient pathway for the complete pharmacokinetic characterization of 1-Ethyl-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one. By integrating a series of validated in vitro assays with a targeted in vivo study, researchers can build a robust data package. This approach, grounded in the established properties of quinolones and the metabolic-blocking effects of the trifluoromethyl group, enables early, data-driven decisions, ultimately de-risking the development path and accelerating the journey of a promising candidate toward clinical evaluation.[33]

References

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Lode, H., et al. (1989). Pharmacokinetics and clinical results of parenterally administered new quinolones in humans. PubMed. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. PubMed. Retrieved from [Link]

-

Anonymous. (n.d.). Caco2 assay protocol. Retrieved from [Link]

-

Lode, H. (1986). Comparative pharmacokinetics of new quinolones. PubMed. Retrieved from [Link]

-

Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

Lode, H., et al. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

-

PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure-pharmacokinetic relationship of quinolones. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved from [Link]

-

PMC. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

-

YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]

-

Bioanalysis Zone. (2020). LC–MS approaches for the bioanalysis of biologics. Retrieved from [Link]

-

Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

-

AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

-

FDA. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Retrieved from [Link]

-

PMC. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. Retrieved from [Link]

-

MDPI. (2022). Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic Modeling. Retrieved from [Link]

-

LITFL. (2021). Pharmacokinetics - Part One. Retrieved from [Link]

-

Anonymous. (n.d.). An Introduction to Pharmacokinetics. Retrieved from [Link]

Sources

- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. selvita.com [selvita.com]

- 10. nuvisan.com [nuvisan.com]

- 11. criver.com [criver.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. Metabolic Stability Assays [merckmillipore.com]

- 18. mttlab.eu [mttlab.eu]

- 19. protocols.io [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 23. enamine.net [enamine.net]

- 24. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 25. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. Pharmacokinetics and clinical results of parenterally administered new quinolones in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dspace.mit.edu [dspace.mit.edu]

- 28. mdpi.com [mdpi.com]

- 29. waters.com [waters.com]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 33. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

The Trifluoromethyl Group's Pivotal Role in Modulating Quinolin-4(1H)-one Lipophilicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. In the realm of medicinal chemistry, the strategic incorporation of specific functional groups is a key tactic to fine-tune this property. Among these, the trifluoromethyl (CF3) group has emerged as a uniquely powerful modulator. This in-depth guide explores the multifaceted role of the trifluoromethyl group in shaping the lipophilicity of the quinolin-4(1H)-one scaffold, a privileged structure in drug discovery. We will delve into the fundamental electronic and steric effects of the CF3 group, provide a framework for predicting and measuring its impact on lipophilicity, and present detailed experimental protocols for these assessments.

Introduction: Lipophilicity in Drug Discovery and the Quinolin-4(1H)-one Scaffold

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents.[1] In drug development, it is most commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.[2] A delicate balance of lipophilicity is crucial for a successful drug; sufficient lipophilicity is required for membrane permeability and target engagement, while excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3]

The quinolin-4(1H)-one core is a prominent heterocyclic scaffold found in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The ability to precisely control the lipophilicity of quinolin-4(1H)-one derivatives is therefore of paramount importance in optimizing their therapeutic potential.

The Trifluoromethyl Group: A Unique Physicochemical Profile

The trifluoromethyl group (CF3) is a cornerstone of modern medicinal chemistry, prized for its ability to significantly alter a molecule's properties.[6][7] Its influence stems from a combination of strong electronic effects and a moderate steric footprint.

Electronic Effects: Induction and Beyond

The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[8][9] This has several key consequences for a quinolin-4(1H)-one scaffold:

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic or basic centers.[3][10] For the quinolin-4(1H)-one system, this can influence the ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.

-

Altered Aromaticity and Reactivity: When attached to the quinoline ring, the CF3 group deactivates the aromatic system towards electrophilic substitution and directs incoming groups to the meta position.[8][11] This can be a useful tool for synthetic chemists to control regioselectivity.

-

Impact on Hydrogen Bonding: While not a classical hydrogen bond donor or acceptor itself, the CF3 group can influence the hydrogen-bonding capacity of neighboring functional groups by altering their electronic character.[12][13]

Steric and Conformational Effects